N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide
Description
N-[4-(Acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide is a synthetic organic compound featuring a hybrid structure combining an indole core and an acetylamino phenyl group. The indole moiety is substituted with a chlorine atom at the 6-position, while the propanamide linker bridges the indole nitrogen to the 4-acetylamino phenyl group. The chloro substituent likely enhances lipophilicity, which may influence membrane permeability or target interaction. The acetamide group could contribute to metabolic stability or hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-(6-chloroindol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13(24)21-16-4-6-17(7-5-16)22-19(25)9-11-23-10-8-14-2-3-15(20)12-18(14)23/h2-8,10,12H,9,11H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRYHGKWSGJUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the acetylation of 4-aminophenyl, followed by the introduction of the indole moiety through a coupling reaction. The final step involves the formation of the propanamide chain under controlled conditions, often using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted analogs with different functional groups.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is utilized in the development of new materials and chemical processes, benefiting from its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. The acetylamino and indole groups are known to engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The compound may also influence cellular pathways by altering gene expression or signal transduction mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
A comparative analysis of structurally analogous compounds reveals key similarities and differences:
- Indole vs. Phthalimide Cores : The target compound’s indole core contrasts with the phthalimide in 3-chloro-N-phenyl-phthalimide . Indoles are more biologically prevalent (e.g., serotonin analogs), whereas phthalimides are typically used in polymer chemistry.
- Substituent Effects : The 6-Cl in the target compound contrasts with the 5-OCH₃ and 6-OH in the indole derivative from . Chlorine increases hydrophobicity, while hydroxy/methoxy groups enhance polarity, impacting solubility and target selectivity.
- Linker Groups : The propanamide linker in the target compound differs from the ethylacetamide in ’s compound, which may alter conformational flexibility and binding kinetics.
Physicochemical Properties
- Metabolic Stability: The acetylamino group may reduce oxidative metabolism relative to unsubstituted amines, a feature shared with SNAP-7941’s fluorinated groups.
Research Findings and Implications
- Synthetic Challenges : The propanamide linker in the target compound may introduce steric hindrance during synthesis, unlike the simpler phthalimide derivatives.
- Biological Potential: While SNAP-7941 derivatives are validated MCHR1 antagonists, the target compound’s indole core and chloro-acetamide architecture suggest unexplored therapeutic avenues, such as 5-HT receptor modulation.
Biological Activity
N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide is a synthetic compound with potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity, supported by relevant data, case studies, and research findings.
- Molecular Formula : C18H16ClN3O2
- CAS Number : 1144494-98-3
- Molecular Weight : 345.79 g/mol
- Structure : The compound features an indole moiety substituted with a chloro group and an acetylamino phenyl group.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. The compound has shown significant cytotoxicity, particularly in breast cancer (MCF-7) and prostate cancer (DU-145) cell lines.
Table 1: Antiproliferative Activity of this compound
The mechanism through which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis and the inhibition of key cellular pathways associated with tumor growth. Molecular docking studies suggest that the compound interacts with specific proteins involved in cell cycle regulation and apoptosis.
Case Studies
- MCF-7 Breast Cancer Model : In vitro studies using MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed at higher concentrations.
- DU-145 Prostate Cancer Model : Similar effects were observed in DU-145 cells, where the compound inhibited cell proliferation and induced cell cycle arrest at the G2/M phase, suggesting a potential mechanism for its anticancer activity.
In Vivo Studies
In vivo studies using animal models have also been conducted to evaluate the efficacy of this compound. These studies indicated that the compound not only reduced tumor size but also improved survival rates in treated animals compared to controls.
Table 2: Summary of In Vivo Efficacy
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
